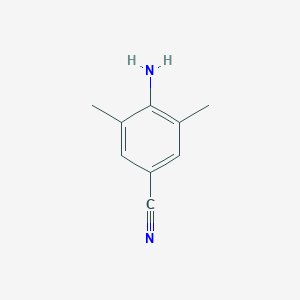

4-Amino-3,5-dimetilbenzonitrilo

Descripción general

Descripción

4-Amino-3,5-dimethylbenzonitrile is an amino substituted benzonitrile . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 4-Amino-3,5-dimethylbenzonitrile involves the reaction of 4-bromo-2,6-dimethylaniline with copper (I) cyanide in NMP at 160°C . Another method involves microwave irradiation at 200°C .Molecular Structure Analysis

The molecular formula of 4-Amino-3,5-dimethylbenzonitrile is C9H10N2 . The InChI key is HRWCKMHTQMYUSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Amino-3,5-dimethylbenzonitrile has a molecular weight of 146.19 g/mol . It is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 322.2±30.0 °C at 760 mmHg, and a flash point of 148.7±24.6 °C .Aplicaciones Científicas De Investigación

4-Amino-3,5-dimetilbenzonitrilo: Un análisis completo de las aplicaciones de investigación científica

Estudios de estructura molecular: La estructura molecular única del this compound, con sus grupos funcionales amino y nitrilo, lo convierte en un tema interesante para estudios de análisis estructural y cristalografía. Los investigadores pueden investigar su empaquetamiento cristalino e interacciones de enlace a varias temperaturas para comprender mejor las propiedades de compuestos orgánicos similares .

Estudios biológicos in vitro: Dado que los compuestos relacionados se utilizan para estudios in vitro, el this compound puede servir como precursor o intermedio en la síntesis de productos farmacéuticos o agroquímicos. Sus efectos sobre los sistemas biológicos pueden estudiarse fuera de los organismos vivos para determinar sus posibles aplicaciones terapéuticas o pesticidas.

Química computacional: Los datos del compuesto se pueden utilizar en programas de química computacional como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD para producir visualizaciones de simulación . Estas simulaciones pueden ayudar a predecir el comportamiento del compuesto en diferentes entornos e interacciones con otras moléculas.

Ciencia de los materiales: Debido a su estabilidad térmica inferida de benzonitrilos relacionados, el this compound podría explorarse como un componente en materiales o recubrimientos resistentes al calor.

Síntesis orgánica: Como compuesto orgánico con grupos amino y nitrilo reactivos, podría utilizarse como bloque de construcción en rutas de síntesis orgánica de varios pasos para crear moléculas más complejas para diversas aplicaciones.

Educación química: Este compuesto puede utilizarse como caso de estudio en la educación química para enseñar a los estudiantes sobre la química de los grupos funcionales y la reactividad de los compuestos que contienen nitrilos.

Estudios fotofísicos: Los aminobenzonitrilos relacionados se han estudiado por sus propiedades fotofísicas; por lo tanto, el this compound podría investigarse para posibles aplicaciones en optoelectrónica o como una sonda fluorescente en la detección química .

BenchChem ResearchGate Ambeed

Safety and Hazards

4-Amino-3,5-dimethylbenzonitrile is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Relevant Papers One relevant paper discusses the structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures .

Propiedades

IUPAC Name |

4-amino-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCKMHTQMYUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299252 | |

| Record name | 4-amino-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74896-24-5 | |

| Record name | 4-Amino-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74896-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074896245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74896-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dimethyl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the crystal structure of 4-amino-3,5-dimethylbenzonitrile (HHD) differ from other aminobenzonitriles like 4-aminobenzonitrile (ABN) and 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD)?

A: While all three compounds exhibit temperature-dependent solid-solid phase transitions, their crystal structures reveal distinct features [, ]. In HHD, hydrogen bonding plays a crucial role, with each amino hydrogen atom linking to cyano nitrogen atoms of two neighboring molecules. This results in a unique layered structure composed of squares and octagons []. In contrast, ABN exhibits hydrogen bonding between an amino hydrogen and a cyano nitrogen of adjacent molecules []. MMD, on the other hand, does not exhibit similar hydrogen bonding patterns. Instead, its crystal structure at 173 K reveals a twisted dimethylamino group and a larger N-phenyl bond length compared to the other aminobenzonitriles [, ].

Q2: What is the significance of the observed twisting of the dimethylamino group in 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD)?

A: The research on 3,5-dimethyl-4-(methylamino)benzonitrile (MHD) suggests that twisting of the amino group in the ground state is related to efficient internal conversion []. While the provided research on MMD doesn't directly investigate this phenomenon, the observed twisting of the dimethylamino group at 173 K could indicate a similar propensity for internal conversion in MMD. Further investigation into the photophysical properties of MMD would be needed to confirm this.

Q3: The research mentions that all five studied aminobenzonitriles exhibit temperature-dependent solid-solid phase transitions. What is the implication of this observation for potential applications of these compounds?

A: The occurrence of solid-solid phase transitions with temperature variations suggests that the physical and potentially chemical properties of these aminobenzonitriles can change depending on the environmental conditions []. This is a crucial consideration for any potential applications, particularly in fields like material science or pharmaceutical development. Further research is needed to fully characterize these phase transitions and understand their impact on the compounds' properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)

![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)